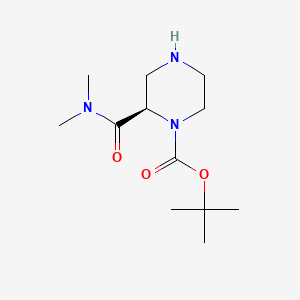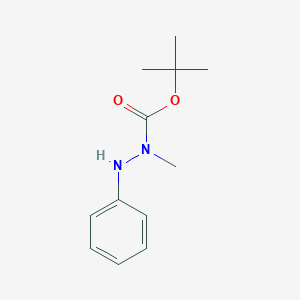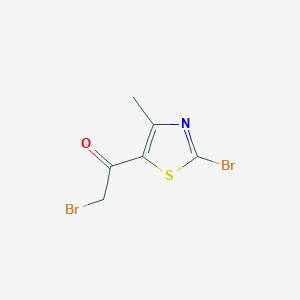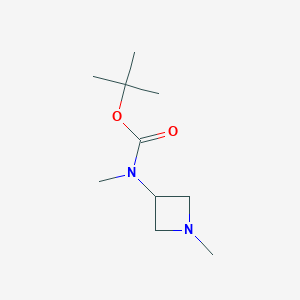
tert-Butyl methyl(1-methylazetidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl methyl(1-methylazetidin-3-yl)carbamate is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl methyl(1-methylazetidin-3-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with 1-methylazetidine in the presence of a suitable base. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include steps like purification through recrystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
tert-Butyl methyl(1-methylazetidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl methyl(1-methylazetidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is valuable in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in various biochemical assays.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.
作用機序
The mechanism of action of tert-Butyl methyl(1-methylazetidin-3-yl)carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein function.
類似化合物との比較
Similar Compounds
- tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
- tert-Butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate
- tert-Butyl 3-(methylamino)methylazetidine-1-carboxylate
Uniqueness
tert-Butyl methyl(1-methylazetidin-3-yl)carbamate is unique due to its specific structure and reactivity. Its azetidine ring and carbamate group confer distinct chemical properties, making it valuable in various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and ease of synthesis.
特性
分子式 |
C10H20N2O2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
tert-butyl N-methyl-N-(1-methylazetidin-3-yl)carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(5)8-6-11(4)7-8/h8H,6-7H2,1-5H3 |
InChIキー |
KWENMURZWUDKBI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)C1CN(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


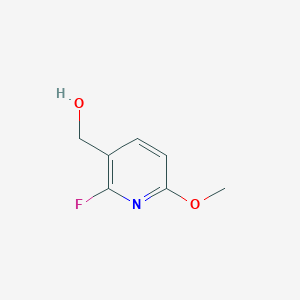
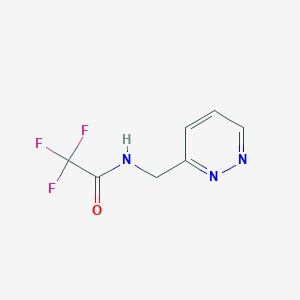

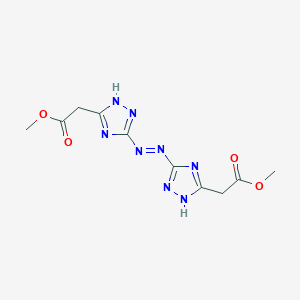
![4-Chloro-7-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12967878.png)
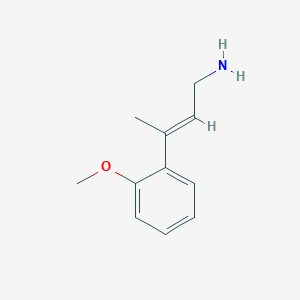
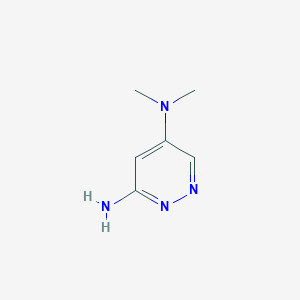
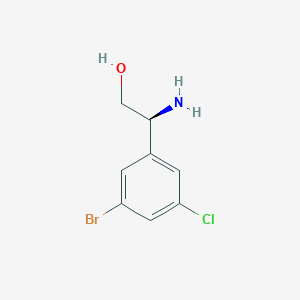
![(2S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12967900.png)
